molecular formula C21H17FN4O4S B12177479 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12177479
M. Wt: 440.4 g/mol
InChI Key: KUZQHIJDZQDSRK-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone ring, a benzothiazole moiety, and a fluoro-methoxyphenyl group. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C21H17FN4O4S

Molecular Weight

440.4 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H17FN4O4S/c1-29-13-4-6-16-18(10-13)31-21(23-16)24-19(27)11-26-20(28)8-7-15(25-26)14-5-3-12(22)9-17(14)30-2/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

KUZQHIJDZQDSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the fluoro-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluoro-methoxyphenyl group using electrophilic aromatic substitution reactions.

    Formation of the benzothiazole moiety: This can be accomplished by the condensation of o-aminothiophenol with appropriate aldehydes or ketones.

    Final coupling reaction: The final step involves the coupling of the pyridazinone intermediate with the benzothiazole intermediate under suitable conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, it may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide lies in its specific combination of structural features, which may confer distinct properties and activities compared to other similar compounds.

Biological Activity

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide (CAS Number: 1246057-75-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety. The presence of a fluorine atom in the phenyl group may enhance its reactivity and pharmacological properties. The molecular formula is C21H17FN4O4SC_{21}H_{17}FN_{4}O_{4}S, with a molecular weight of 440.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit osteoclast differentiation by suppressing the expression of cathepsin K, an enzyme critical for osteoclast function. This suggests potential applications in treating bone-related diseases such as osteoporosis .

Inhibitory Effects on Osteoclast Differentiation

Research indicates that 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide exhibits significant inhibitory effects on osteoclast differentiation. This activity is critical for managing conditions characterized by excessive bone resorption, such as osteoporosis. The compound's ability to modulate osteoclast activity positions it as a promising candidate for further development in osteoporosis treatment .

Cytotoxic Activity Against Cancer Cell Lines

In addition to its effects on bone metabolism, preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. It has been evaluated for its growth inhibitory activity against estrogen receptor-positive breast cancer cell line (MCF-7) and triple-negative breast cancer cell line (MDA-MB-468). Compounds structurally similar to this one have shown selective cytotoxicity against MDA-MB-468 cells, indicating potential anti-cancer applications .

Case Studies and Experimental Data

A study investigating the cytotoxic effects of various analogs found that compounds similar to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide exhibited varying degrees of potency against MDA-MB-468 cells. For instance, certain analogs demonstrated GI50 values below 10 µM, suggesting strong inhibitory activity .

CompoundCell LineGI50 Value (µM)
Compound 1jMDA-MB-4686.57
Compound 2fMDA-MB-4682.94
Compound Ref 1MCF-719.3

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